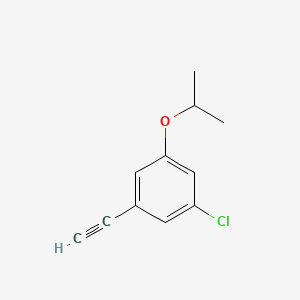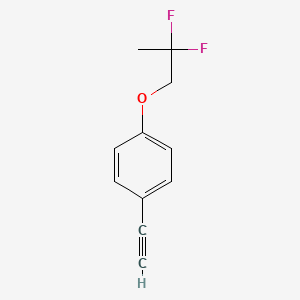
1-Chloro-3-ethynyl-5-isopropoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-ethynyl-5-isopropoxybenzene is an aromatic compound with a benzene ring substituted with a chlorine atom, an ethynyl group, and an isopropoxy group
準備方法
Synthetic Routes and Reaction Conditions
1-Chloro-3-ethynyl-5-isopropoxybenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of a benzene derivative. The synthesis typically starts with a benzene ring substituted with an isopropoxy group. The ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst . The chlorine atom can be introduced through a halogenation reaction using reagents such as chlorine gas or N-chlorosuccinimide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.
化学反応の分析
Types of Reactions
1-Chloro-3-ethynyl-5-isopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction Reactions: The ethynyl group can be reduced to an alkene or alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and bases (e.g., sodium hydroxide, potassium carbonate).
Oxidation: Oxidizing agents (e.g., potassium permanganate, osmium tetroxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., hydrogen gas, lithium aluminum hydride), catalysts (e.g., palladium on carbon), solvents (e.g., ethanol, tetrahydrofuran).
Major Products
Substitution: Products with the chlorine atom replaced by other functional groups (e.g., amines, thiols).
Oxidation: Carbonyl compounds (e.g., aldehydes, ketones).
Reduction: Alkenes or alkanes.
科学的研究の応用
1-Chloro-3-ethynyl-5-isopropoxybenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Medicinal Chemistry: It may be explored for its potential biological activities and as a precursor for the synthesis of pharmaceutical compounds.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
作用機序
The mechanism of action of 1-Chloro-3-ethynyl-5-isopropoxybenzene depends on its specific application. In organic synthesis, the compound acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors . The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages with azides .
類似化合物との比較
Similar Compounds
1-Chloro-3-ethynylbenzene: Lacks the isopropoxy group, making it less versatile in certain applications.
1-Chloro-5-isopropoxybenzene: Lacks the ethynyl group, limiting its reactivity in click chemistry.
3-Ethynyl-5-isopropoxybenzene: Lacks the chlorine atom, affecting its ability to undergo substitution reactions.
Uniqueness
1-Chloro-3-ethynyl-5-isopropoxybenzene is unique due to the presence of all three functional groups (chlorine, ethynyl, and isopropoxy) on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
特性
IUPAC Name |
1-chloro-3-ethynyl-5-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c1-4-9-5-10(12)7-11(6-9)13-8(2)3/h1,5-8H,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNSESHBNACUEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)C#C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














